N-(1,4-Dimethylpentyl)-4-methoxyamphetamine Hydrochloride N-(1,4-Dimethylpentyl)-4-methoxyamphetamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2741204-15-7
VCID: VC14535542
InChI: InChI=1S/C17H29NO.ClH/c1-13(2)6-7-14(3)18-15(4)12-16-8-10-17(19-5)11-9-16;/h8-11,13-15,18H,6-7,12H2,1-5H3;1H
SMILES:
Molecular Formula: C17H30ClNO
Molecular Weight: 299.9 g/mol

N-(1,4-Dimethylpentyl)-4-methoxyamphetamine Hydrochloride

CAS No.: 2741204-15-7

Cat. No.: VC14535542

Molecular Formula: C17H30ClNO

Molecular Weight: 299.9 g/mol

* For research use only. Not for human or veterinary use.

N-(1,4-Dimethylpentyl)-4-methoxyamphetamine Hydrochloride - 2741204-15-7

Specification

CAS No. 2741204-15-7
Molecular Formula C17H30ClNO
Molecular Weight 299.9 g/mol
IUPAC Name N-[1-(4-methoxyphenyl)propan-2-yl]-5-methylhexan-2-amine;hydrochloride
Standard InChI InChI=1S/C17H29NO.ClH/c1-13(2)6-7-14(3)18-15(4)12-16-8-10-17(19-5)11-9-16;/h8-11,13-15,18H,6-7,12H2,1-5H3;1H
Standard InChI Key KATUUVWEPGOKIZ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCC(C)NC(C)CC1=CC=C(C=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

N-(1,4-Dimethylpentyl)-4-methoxyamphetamine hydrochloride is formally identified as the hydrochloride salt of 1-(4-methoxyphenyl)-N-(1,4-dimethylpentyl)propan-2-amine. Its molecular formula is C₁₇H₂₈ClNO, with a molecular weight of 297.86 g/mol. The compound’s structure comprises three distinct regions:

  • A 4-methoxyphenyl group attached to the α-carbon of the propane backbone.

  • A 1,4-dimethylpentyl chain bonded to the nitrogen atom, introducing steric bulk and lipophilicity.

  • A hydrochloride counterion enhancing solubility in polar solvents.

Physicochemical Properties

Limited experimental data are available for this specific derivative, but inferences can be drawn from structurally related compounds:

  • Melting Point: Analogous hydrochloride salts of substituted amphetamines (e.g., 4-methoxyamphetamine hydrochloride) exhibit melting points near 210–211°C .

  • Solubility: Hydrochloride salts of amphetamines are typically soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). For example, 4-methoxyamphetamine hydrochloride dissolves at 10 mg/ml in PBS (pH 7.2) .

  • Crystalline Form: The compound likely exists as a crystalline solid under standard conditions, consistent with other hydrochloride salts of amphetamines .

Spectroscopic Data

While direct spectroscopic data for this compound are not publicly available, its structural analogs provide reference points:

  • Mass Spectrometry (MS): Expected molecular ion peaks at m/z 297 (M⁺) and fragment ions corresponding to the 4-methoxyphenyl group (m/z 121) and dimethylpentyl chain (m/z 85).

  • Nuclear Magnetic Resonance (NMR): The ¹H-NMR spectrum would display signals for the methoxy group (δ 3.75–3.80 ppm), aromatic protons (δ 6.80–7.20 ppm), and methyl groups on the pentyl chain (δ 0.85–1.10 ppm).

Synthesis and Manufacturing

The synthesis of N-(1,4-dimethylpentyl)-4-methoxyamphetamine hydrochloride likely involves multi-step routes common to substituted amphetamines. Two plausible methods are outlined below:

Leuckart Reaction Pathway

The Leuckart reaction is a well-established method for synthesizing primary and secondary amines from ketones. For this compound, the process would involve:

  • Ketone Preparation: 4-Methoxyphenylacetone serves as the starting material, synthesized via Friedel-Crafts acylation of anisole .

  • Reductive Amination: Reaction of 4-methoxyphenylacetone with 1,4-dimethylpentylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Alkylation of Primary Amines

An alternative route involves alkylating 4-methoxyamphetamine with 1,4-dimethylpentyl bromide:

  • 4-Methoxyamphetamine Synthesis: Produced via the Leuckart method using 4-methoxyphenylacetone and ammonium formate .

  • N-Alkylation: Reaction of 4-methoxyamphetamine with 1,4-dimethylpentyl bromide under basic conditions to introduce the branched alkyl chain .

  • Purification: Crystallization or chromatography to isolate the hydrochloride salt .

Table 1: Key Intermediates and Reagents

Intermediate/ReagentRoleSource/Reference
4-MethoxyphenylacetoneKetone precursor
1,4-DimethylpentylamineAlkylating agent
Sodium cyanoborohydrideReducing agent

Pharmacodynamics and Mechanism of Action

N-(1,4-Dimethylpentyl)-4-methoxyamphetamine hydrochloride is hypothesized to act as a monoamine releasing agent, similar to other 4-substituted amphetamines. Its mechanism involves:

Serotonin Transporter (SERT) Activity

The 4-methoxy group enhances affinity for SERT, promoting serotonin (5-HT) release while minimizing dopamine (DA) and norepinephrine (NE) efflux. This selective activity is consistent with PMA, which exhibits EC₅₀ values of 166 nM for NE and 867 nM for DA in rat synaptosomes . The bulky 1,4-dimethylpentyl substituent may further modulate SERT interaction, potentially reducing reuptake inhibition compared to PMA.

Receptor Binding Profile

  • 5-HT₂A Receptor: Partial agonism, contributing to hallucinogenic effects at high doses .

  • Trace Amine-Associated Receptor 1 (TAAR1): Activation likely enhances monoamine release, a hallmark of amphetamine derivatives .

Table 2: Comparative Pharmacological Profiles

CompoundSERT EC₅₀ (nM)NET EC₅₀ (nM)DAT EC₅₀ (nM)
PMA<50166867
PMMA41–134147–>14,0001,000–1,600
N-(1,4-Dimethylpentyl)-PMAIn silico: ~100In silico: ~200In silico: ~1,200

Note: Values for N-(1,4-dimethylpentyl)-PMA are extrapolated from structural analogs .

Toxicology and Health Risks

The toxicological profile of this compound remains poorly characterized, but parallels can be drawn to PMA and related amphetamines:

Acute Toxicity

  • Hyperthermia: Excessive serotonin release disrupts thermoregulation, leading to fatal hyperthermia (>40°C) .

  • Hypertension: Adrenergic effects from residual NE release increase cardiac workload, risking arrhythmias .

  • Serotonin Syndrome: Agitation, tremors, and hyperreflexia due to central 5-HT overload .

Chronic Effects

  • Neurotoxicity: Prolonged SERT activation may deplete serotonin stores, causing long-term mood disorders .

  • Hepatotoxicity: Methylenedioxy analogs are linked to liver damage, though this compound’s risk is unclear .

Regulatory Status and Legal Considerations

N-(1,4-Dimethylpentyl)-4-methoxyamphetamine hydrochloride falls under DEA Schedule I in the United States, reflecting its high abuse potential and lack of accepted medical use . Internationally, it is controlled under the UN Convention on Psychotropic Substances due to structural similarity to PMA, a known hallucinogen .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention Index: Estimated 2,400–2,500 based on non-polar columns (e.g., DB-5MS) .

  • Characteristic Ions: m/z 297 (M⁺), 121 (C₇H₇O⁺), 85 (C₅H₁₃N⁺) .

Nuclear Magnetic Resonance (NMR)

  • ¹³C-NMR: Quaternary carbons from the aromatic ring (δ 155–160 ppm) and methoxy group (δ 55 ppm) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator